n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride
Overview
Description
“n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride” is a chemical compound with the CAS Number: 54643-67-3 . It is also known as "2-amino-N-(4-chlorophenyl)acetamide hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.09 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
1. Anti-Inflammatory Drugs
- Summary of Application : Anthranilic acid hybrids, which include compounds similar to “n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride”, are being researched as potential anti-inflammatory drugs . These drugs are used to relieve pain, fever, and inflammation while protecting the cardiovascular system .
- Methods of Application : The research trend has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . The molecular docking simulation of the compounds was investigated against human serum albumin to determine the binding affinity and interaction mode .
- Results or Outcomes : Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation . Additional ex vivo tests confirmed their anti-inflammatory effects .
2. Antimicrobial Evaluation
- Summary of Application : Compounds similar to “n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride” have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The synthesized compounds were screened for their in vitro preliminary antimicrobial activity against several bacteria and fungal strains .
- Results or Outcomes : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .
3. Chemical Synthesis Studies
- Summary of Application : “n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride” may be used in chemical synthesis studies .
- Methods of Application : This compound can be used as a building block in the synthesis of more complex organic molecules .
- Results or Outcomes : The specific outcomes would depend on the nature of the synthesis and the other compounds involved .
4. Antimicrobial Activity
- Summary of Application : The biological evaluation of the compounds was completed, assessing their antimicrobial activity .
- Methods of Application : The synthesized compounds were screened for their in vitro preliminary antimicrobial activity against several bacteria and fungal strains .
- Results or Outcomes : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .
5. Inflammatory Diseases
- Summary of Application : Anthranilic acid hybrids, which include compounds similar to “n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride”, are being researched as potential weapons against inflammatory diseases .
- Methods of Application : The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . The molecular docking simulation of the compounds was investigated against human serum albumin to determine the binding affinity and interaction mode .
- Results or Outcomes : Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation . Additional ex vivo tests were conducted to confirm their anti-inflammatory effects .
6. Chemical Synthesis Studies
- Summary of Application : “n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride” may be used in chemical synthesis studies .
- Methods of Application : This compound can be used as a building block in the synthesis of more complex organic molecules .
- Results or Outcomes : The specific outcomes would depend on the nature of the synthesis and the other compounds involved .
Safety And Hazards
properties
IUPAC Name |
N-(2-amino-4-chlorophenyl)-2-methoxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLVGUCOFBGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride | |
CAS RN |
1609395-70-1 | |
Record name | Acetamide, N-(2-amino-4-chlorophenyl)-2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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